![molecular formula C22H28N2O4S B2580636 3-(4-methoxyphenyl)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide CAS No. 954707-72-3](/img/structure/B2580636.png)
3-(4-methoxyphenyl)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide
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Description
3-(4-methoxyphenyl)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide is a useful research compound. Its molecular formula is C22H28N2O4S and its molecular weight is 416.54. The purity is usually 95%.
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Scientific Research Applications
Histone Deacetylase (HDAC) Inhibition and Anti-cancer Activity
Compounds structurally related to "3-(4-methoxyphenyl)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide" have been studied for their HDAC inhibitory and antiproliferative activities, particularly in the context of prostate cancer. For instance, 1-arylsulfonyl-5-(N-hydroxyacrylamide)tetrahydroquinolines have demonstrated potent HDAC inhibitory effects and cytotoxicity towards PC-3 prostate cancer cells. These compounds, by inhibiting HDAC, suppress the growth of PC-3 cells in xenograft tumor models, highlighting their potential as lead compounds for developing prostate cancer inhibitors (Liu et al., 2015).
Synthetic Methodologies for Tetrahydroquinoline Derivatives
The synthetic access to tetrahydroquinoline derivatives, which share a structural framework with the compound of interest, has been extensively explored. These methodologies include the Pummerer-type reaction and the use of Weinreb amide based synthetic equivalents. Such synthetic routes facilitate the generation of tetrahydroisoquinoline frameworks and allow for the introduction of various functional groups, offering a pathway to synthesize a wide range of biologically active molecules (Toda et al., 1999), (Kommidi et al., 2010).
Pharmacological Applications
The pharmacological exploration of tetrahydroisoquinoline derivatives includes the investigation of their roles as potential anticancer agents. Studies have synthesized and evaluated various substituted 1,2,3,4-tetrahydroisoquinolines for their cytotoxic activities against different cancer cell lines. This research area emphasizes the therapeutic potential of tetrahydroisoquinoline derivatives in cancer treatment, underscoring the significance of structural variations for enhancing biological activity (Redda et al., 2010).
properties
IUPAC Name |
3-(4-methoxyphenyl)-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-3-14-29(26,27)24-13-12-18-7-8-20(15-19(18)16-24)23-22(25)11-6-17-4-9-21(28-2)10-5-17/h4-5,7-10,15H,3,6,11-14,16H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSPBBCXHRBKGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide |
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